molecular formula C7H6O4 B152132 Phyllostine CAS No. 27270-89-9

Phyllostine

Cat. No. B152132
CAS RN: 27270-89-9
M. Wt: 154.12 g/mol
InChI Key: PLELZLHJHUZIGY-RQJHMYQMSA-N
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Description

Preparation, Characterization, and Catalytic Application of Phyllosilicate

Phyllosilicates, which include minerals such as micas, chlorite, and talc, are notable for their unique layered structure and the ability to incorporate transition metals like Ni, Co, and Cu into their framework . These minerals are characterized by high thermal and hydrothermal stability, making them suitable for catalytic applications in both high-temperature gas reactions and low-temperature liquid reactions . The preparation of phyllosilicate materials involves various morphologies, and their characterization is crucial to understanding their properties and enhancing their performance in catalysis .

Atomic Theories of Phyllosilicates

Atomic-level studies of phyllosilicates have provided insights into the structure and bonding within their layers, the effects of cation substitution, and the bonding between layers . These studies are essential for understanding the physical and chemical properties of phyllosilicates and have highlighted the need for future research in areas such as ion exchange reactions and electron transport .

Phyllostoxin and Phyllostin: Bioactive Metabolites

Phyllostoxin and phyllostin are two metabolites produced by the fungal pathogen Phyllosticta cirsii, which has potential as a biocontrol agent . Phyllostoxin, in particular, has shown high phytotoxicity, causing rapid necrosis in punctured leaves of Cirsium arvense . The structural differences between phyllostoxin and phyllostin highlight the importance of active functional groups in the former, which are absent in the latter .

Membrane Interactions of Phylloseptin Peptides

Phylloseptin-1, -2, and -3 are antimicrobial peptides whose interactions with membranes have been studied using solid-state NMR spectroscopy . These studies have revealed how subtle changes in the peptides' structures affect their biological activities and membrane interactions .

Phyllostictine A: In Vitro Production and Toxicity

Phyllostictine A is a toxin produced by Phyllosticta cirsii and has been studied for its potential as a natural herbicide . The production of this toxin under various cultural conditions and its phytotoxicity on plant protoplasts have been evaluated, with findings supporting its use in biocontrol .

Structural Revision and Biosynthesis of Phyllostictines

The structure of phyllostictines has been revised to a series of bicyclic 3-methylene tetramic acids . Genome sequencing of Phyllosticta cirsii has revealed a biosynthetic gene cluster responsible for the production of phyllostictines, and knockout experiments have confirmed this link .

Anticancer Activity and Structure-Activity Relationships of Phyllostictine A

Phyllostictine A has been characterized for its in vitro anticancer activity and toxicity . The compound's interaction with GSH suggests a mechanism of action involving the formation of a complex through a Michael attack . Structure-activity relationship analyses have provided preliminary insights into the anticancer activity of phyllostictine A and related compounds .

Synthesis of Phyllostictine Analogues with Herbicidal Activity

The synthesis of phyllostictine analogues has been achieved through ring-closing metathesis reactions of α-methylene-β-lactams . These analogues mimic key structural elements of phyllostictine A and have shown phytotoxic activity, suggesting the importance of the α-methylene-β-lactam subunit in the herbicidal activity of phyllostictine A .

Distribution of Phyllosilicates on the Surface of Ceres

The distribution of phyllosilicates on the dwarf planet Ceres has been studied using data from the Dawn spacecraft . The presence of Mg- and NH4-bearing phyllosilicates across Ceres' surface indicates a global aqueous alteration process in the planet's geological history .

Raman Spectral Features of Phyllosilicates

A comprehensive Raman spectroscopic study of phyllosilicates has been conducted to distinguish them from other silicate structural types . The study provides empirical rules for identifying and characterizing phyllosilicates based on their Raman spectral patterns, which is significant for planetary surface exploration and laboratory studies of terrestrial samples .

Scientific Research Applications

  • Natural Herbicide Potential :

    • Phyllostictine A, produced by Phyllosticta cirsii, shows promise as a natural herbicide. Its production was studied under different media and cultural conditions, and its phytotoxicity was evaluated on tobacco and C. arvense protoplasts (Zonno et al., 2008).
    • Another study on Phyllosticta cirsii identified phyllostoxin and phyllostin, metabolites with potential herbicidal activity. Phyllostoxin exhibited significant phytotoxicity, suggesting its role in biocontrol (Evidente et al., 2008).
  • Pest Control :

    • Phyllostine acetate and phyllostine isolated from the endophytic fungus Diaporthe miriciae showed strong antifeedant, contact toxicity, and oviposition deterrent activities against Plutella xylostella larvae, indicating their potential as natural pest control agents (Ratnaweera et al., 2019).
  • Anticancer Activity :

    • Phyllostictine A, isolated from Phyllosticta cirsii, was evaluated for its in vitro anticancer activity and toxicity. It showed growth-inhibitory activity in both normal and cancer cells, with a significant effect on proliferating cells (Le Calvé et al., 2011).
  • Structural Insights :

    • The X-ray crystal structure of phyllostin, another metabolite produced by Phyllosticta cirsii, was reported, providing insights into its molecular configuration (Tuzi et al., 2009).
  • Phyllostictines Analysis :

    • Phyllostictines A–D, oxazatricycloalkenones produced by Phyllosticta cirsii, were isolated and characterized. Phyllostictine A demonstrated phytotoxicity and some antibiotic activity against Gram-positive bacteria, highlighting the diverse biological activities of these compounds (Evidente et al., 2008).
  • Biosynthesis of Phyllostictines :

    • A study on the structural revision and biosynthesis of phyllostictines A and B revealed their true structures as bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllostica cirsii identified a biosynthetic gene cluster responsible for phyllostictines production (Trenti & Cox, 2017).

Safety And Hazards

Phyllostine is considered to have some safety concerns. In case of eye or skin contact, it’s recommended to flush with plenty of water for at least 15 minutes. If ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELZLHJHUZIGY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C2C(C1=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181723
Record name Phyllostine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phyllostine

CAS RN

27270-89-9
Record name Phyllostine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phyllostine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYLLOSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
PB Ratnaweera, JMN M Jayasundara… - Pest management …, 2020 - Wiley Online Library
… of Cyperus iria and to determine the antifeedant, contact toxicity and oviposition deterrent activities of phyllostine acetate and phyllostine of the endophytic Diaporthe miriciae fungus. …
Number of citations: 17 onlinelibrary.wiley.com
J Sekiguchi, GM Gaucher - Canadian journal of microbiology, 1979 - cdnsciencepub.com
… converted phyllostine but not isoepoxydon to these new metabolites, phyllostine appeared to be their more immediate precursor. The relative positions of isoepoxydon and phyllostine …
Number of citations: 27 cdnsciencepub.com
R SAKAI, R SATO, J ITO… - Japanese Journal of …, 1972 - jstage.jst.go.jp
… effects of phyllostine on plant growth were similar to that of phyllosinol. 3. Phyllostine at … The promoting effect of phyllostine, however, was slightly higher than phyllosinol at the …
Number of citations: 4 www.jstage.jst.go.jp
MÁ Fresneda, R Alibés, P Bayón… - European Journal of …, 2016 - Wiley Online Library
The levorotatory enantiomers of gabosines D and E were synthesized through a divergent approach that could equally well be applied to the synthesis of the dextrorotatory enantiomers…
G Mehta, K Islam - Tetrahedron letters, 2004 - Elsevier
A new enzyme mediated protocol to access versatile chiral building blocks for the synthesis of epoxyquinone natural products is delineated. Total syntheses of (−)-phyllostine, (+)-…
Number of citations: 63 www.sciencedirect.com
J Sekiguchi, GM Gaucher - Biochemistry, 1978 - ACS Publications
… [14C]phyllostine was … not phyllostine, unlabeled phyllostine was efficiently converted to patulin in yields of 33, 56, and 92% after 30 min, 1 and 5 h, respectively. The role of phyllostine as …
Number of citations: 46 pubs.acs.org
T Kamikubo, K Hiroya, K Ogasawara - Tetrahedron letters, 1996 - Elsevier
Two naturally occurring polyoxygenated cyclohexenemethanols, (+)-epiepoxydon and (−)-phyllostine, have been first synthesized in stereo- and enantio-controlled manner using a …
Number of citations: 60 www.sciencedirect.com
S Sakamura, J Ito, R Sakai - Agricultural and Biological Chemistry, 1970 - jstage.jst.go.jp
Sir: In the previous paper, we reported the isola tion and structural elucidation of a phytotoxic compound, phyllosinol (I), produced by Phyl losticta sp. 1) We describe here the isolation …
Number of citations: 41 www.jstage.jst.go.jp
H Okamura, H Shimizu, N Yamashita, T Iwagawa… - Tetrahedron, 2003 - Elsevier
An efficient asymmetric total synthesis of naturally occurring cyclohexeneoxides, (+)-epiepoformin and (−)-phyllostine has been achieved using the chiral building block available from …
Number of citations: 27 www.sciencedirect.com
F Shui, J Jia, X Yang, Q Zhou, Y Jiang… - European Journal of …, 2020 - Wiley Online Library
Two new synthetic approaches to anhydrogabosines are developed from the polyoxygenated aldol cyclization intermediates, bearing different O‐protecting groups, which were …

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